
Application Note & Protocol: Selective Solvent
Extraction of Cobalt and Nickel Using

Alkylphosphonic Acids

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Isopropylphosphonic acid

CAS No.: 4721-37-3

Cat. No.: B1617951

Get Quote

Introduction: The Challenge of Cobalt-Nickel
Separation
The separation of cobalt and nickel is a persistent challenge in hydrometallurgy, particularly in

the recycling of lithium-ion batteries and the processing of laterite ores.[1][2] Their similar

positions in the periodic table result in nearly identical chemical properties and ionic radii,

making their selective recovery difficult.[3][4] Among various separation techniques, solvent

extraction (SX) has emerged as the most effective and commercially viable method, offering

high separation efficiency and product purity.[5][6]

Organophosphorus acids, specifically alkylphosphonic and alkylphosphinic acids, have become

the extractants of choice for separating cobalt from nickel in weakly acidic sulfate solutions.[5]

[7] This application note provides a detailed guide to the principles and protocols for the

selective solvent extraction of cobalt from nickel-containing aqueous solutions using

alkylphosphonic acids, with isopropylphosphonic acid serving as the representative
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chemistry. We will delve into the underlying chemical mechanisms, provide step-by-step

experimental procedures, and offer expert insights based on field-proven methodologies.

Part 1: Fundamental Principles of Separation
The selective extraction of cobalt over nickel by alkylphosphonic acids is a cation-exchange

process. The acidic proton of the organophosphorus compound is exchanged for a metal cation

(Co²⁺ or Ni²⁺). The general separation factor for these extractants increases in the order:

phosphoric acids < phosphonic acids < phosphinic acids.[5][7]

The Cation-Exchange Mechanism
In the organic phase, alkylphosphonic acids like isopropylphosphonic acid (represented as

HR) typically exist as dimers (H₂R₂). During extraction, the metal ion in the aqueous phase

(M²⁺) replaces the acidic protons of the dimerized extractant to form a neutral metal-extractant

complex that is soluble in the organic phase. This process releases protons into the aqueous

phase, thereby lowering the pH.

The general equilibrium reaction can be described as:

M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)

Where:

M²⁺ represents either Co²⁺ or Ni²⁺.

(HR)₂ is the dimerized form of the phosphonic acid extractant in the organic phase.

MR₂(HR)₂ is the metal-extractant complex in the organic phase.

The equilibrium is highly dependent on the pH of the aqueous phase. As the pH increases (i.e.,

H⁺ concentration decreases), the equilibrium shifts to the right, favoring the extraction of metal

ions into the organic phase.

The Basis of Selectivity: Coordination Chemistry
The remarkable selectivity of phosphonic and phosphinic acids for cobalt over nickel stems

from the different coordination geometries of the resulting metal-extractant complexes.[8]
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Cobalt (Co²⁺): Cobalt(II) ions preferentially form a tetrahedral coordination complex with the

phosphonic acid extractant. This structure is sterically favored and thermodynamically stable

in the non-polar organic environment.

Nickel (Ni²⁺): Nickel(II) ions, in contrast, tend to form a more hydrated octahedral complex,

often incorporating water molecules into their coordination sphere (e.g., Ni(HA₂)₂(H₂O)₂).[9]

This octahedral structure is less favorable for extraction into the organic phase compared to

the tetrahedral cobalt complex.

This difference in coordination chemistry means that cobalt is extracted at a significantly lower

pH than nickel, which is the cornerstone of their separation.[8][9]

Caption: Cation-exchange mechanism for Co/Ni separation.

Part 2: Key Parameters Influencing Separation
The efficiency and selectivity of the extraction process are governed by several critical

parameters. Proper control of these variables is essential for achieving high-purity cobalt.

pH: This is the most critical parameter. The extraction of both cobalt and nickel is highly pH-

dependent. A specific pH range must be maintained where cobalt extraction is maximized

while nickel extraction is minimized. The pH at which 50% of a metal is extracted is known as

pH₅₀. The difference between the pH₅₀ values for nickel and cobalt (ΔpH₅₀) is a measure of

the separation potential. For phosphinic acids like Cyanex 272, ΔpH₅₀ can be as high as 1.7-

2.0, indicating excellent separability.[3][9]

Extractant Concentration: Increasing the concentration of the alkylphosphonic acid in the

organic phase generally increases the extraction efficiency for both metals and can shift the

extraction curves to a lower pH.[10] However, excessively high concentrations can lead to

increased viscosity, poor phase disengagement, and higher co-extraction of nickel.

Temperature: Temperature can influence the separation factor (βCo/Ni). For many

organophosphorus systems, an increase in temperature is beneficial, enhancing the

separation of cobalt from nickel.[8] This is because the extraction of cobalt is typically more

endothermic than that of nickel.[3]

Organic Phase Composition (Diluent & Modifier):
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Diluent: The extractant is dissolved in an inert organic diluent (e.g., kerosene, Shellsol) to

reduce viscosity and facilitate handling. The choice of diluent can affect extraction kinetics

and phase separation.

Modifier: A phase modifier (e.g., TBP, 1-octanol) is often added (typically 2-5% v/v) to

prevent the formation of a third phase and improve the solubility of the metal-extractant

complex in the organic phase.[11]

Saponification (Neutralization): Since the extraction process releases acid, the pH of the

aqueous phase will drop, potentially halting the extraction. To counteract this, the organic

extractant can be partially neutralized (saponified) with a base (e.g., NaOH, NH₄OH) before

extraction.[8][12] This pre-neutralization consumes the acid that would be generated, thus

maintaining a stable pH during the process. However, saponification adds to the operational

cost and complexity.[8]

Table 1: Comparison of Organophosphorus Extractants
for Co/Ni Separation

Extractant
Type

Commercial
Name(s)

Chemical
Name

Typical ΔpH₅₀
(Ni-Co)

Separation
Factor
(βCo/Ni)

Phosphoric Acid D2EHPA
Di-(2-ethylhexyl)

phosphoric acid
~0.2 - 0.3 Low (~14)

Phosphonic Acid
PC-88A,

Ionquest 801

2-ethylhexyl

phosphonic acid

mono-2-

ethylhexyl ester

~0.9 - 1.5 Moderate (~280)

Phosphinic Acid Cyanex 272

Bis(2,4,4-

trimethylpentyl)

phosphinic acid

~1.7 - 2.0

Very High

(>1000, up to

7000)

Data compiled from multiple sources.[3][5][8]

Part 3: Detailed Experimental Protocol
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This protocol outlines a standard bench-scale batch experiment for evaluating the separation of

cobalt and nickel.

Reagent and Solution Preparation
Aqueous Feed Solution:

Prepare a synthetic leach solution by dissolving appropriate amounts of cobalt sulfate

(CoSO₄·7H₂O) and nickel sulfate (NiSO₄·6H₂O) in deionized water to achieve the desired

concentrations (e.g., 1-5 g/L of each metal).

The solution should be weakly acidic. If starting from a real leach liquor, ensure major

impurities like iron and copper have been removed in a prior step, as they are often co-

extracted.[1][13]

Adjust the initial pH of the aqueous solution to the desired starting point (e.g., pH 3.0-4.0)

using dilute H₂SO₄ or NaOH.

Organic Extractant Solution:

Prepare the organic phase by dissolving the alkylphosphonic acid extractant (e.g., 0.5 M)

in a suitable organic diluent (e.g., high-purity kerosene).

If required, add a phase modifier like tri-n-butyl phosphate (TBP) at a concentration of 2-

5% (v/v).

Optional Saponification: To prepare a saponified organic phase, add a stoichiometric

amount of a concentrated base (e.g., 4 M NaOH) dropwise to the organic solution while

stirring vigorously until a single, clear phase is formed.[8] The degree of saponification

(e.g., 30-40%) should be carefully controlled.[12]

Experimental Workflow Diagram
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Workflow for Bench-Scale Solvent Extraction.

1. Prepare Aqueous Phase
(Co/Ni Solution, Adjust pH)

3. Contact Phases
(Shake at A:O ratio for set time)

2. Prepare Organic Phase
(Extractant + Diluent)

4. Phase Separation
(Allow layers to settle)

5a. Sample Aqueous Phase (Raffinate)
for Analysis

5b. Collect Organic Phase (Loaded)

9. Analyze All Samples
(AAS, ICP-OES)

6. Stripping
(Contact Loaded Organic with Acid)

7. Phase Separation

8a. Collect Aqueous Product
(Concentrated Co Solution)

8b. Collect Regenerated Organic
for Recycle

Click to download full resolution via product page

Caption: Workflow for Bench-Scale Solvent Extraction.
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Step-by-Step Procedure
Extraction:

Add equal volumes (e.g., 20 mL) of the prepared aqueous feed and organic solutions to a

separatory funnel. This corresponds to an aqueous-to-organic phase ratio (A:O) of 1:1.

Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure

equilibrium is reached.[13]

Allow the phases to disengage completely. The lower layer will be the aqueous phase

(raffinate), and the upper layer will be the organic phase (loaded organic).

Carefully separate the two phases. Measure and record the final equilibrium pH of the

raffinate.

Retain samples of the raffinate and the loaded organic for analysis.

Scrubbing (Optional, for higher purity):

To remove any co-extracted nickel from the loaded organic phase, it can be "scrubbed."

Contact the loaded organic phase with a small volume of a pure cobalt sulfate solution or

a slightly acidic solution (e.g., pH adjusted to just below the cobalt extraction pH).[12]

This process uses the principle of ion exchange to displace the less strongly bound nickel

ions back into the aqueous phase while retaining the cobalt in the organic phase.

Stripping:

To recover the cobalt from the loaded organic phase, contact it with a stripping agent,

which is typically a mineral acid solution (e.g., 0.5-2.0 M H₂SO₄ or HCl).[14]

The high concentration of H⁺ ions in the stripping solution reverses the extraction

equilibrium, forcing the cobalt ions back into the aqueous phase and regenerating the

extractant in the organic phase.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.tandfonline.com/doi/full/10.1080/01496395.2025.2509121
https://www.journalssystem.com/ppmp/pdf-193742-114712?filename=Separation%20of%20Co_II_.pdf
https://pubmed.ncbi.nlm.nih.gov/18965817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform the stripping step using a similar procedure as the extraction (e.g., A:O ratio of

1:1, shake for 5-10 minutes).

Separate the phases to obtain the cobalt-rich product solution (strip liquor) and the

regenerated organic phase, which can be recycled.

Analysis:

Analyze the metal concentrations (Co and Ni) in the initial aqueous feed, the raffinate, and

the strip liquor using appropriate analytical techniques such as Atomic Absorption

Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-

OES).

Part 4: Data Analysis and Interpretation
The performance of the solvent extraction process is quantified using three key metrics:

Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to

its concentration in the aqueous phase at equilibrium.

D = [M]org / [M]aq

Extraction Percentage (%E): The percentage of the metal transferred from the aqueous

phase to the organic phase.

%E = (D / (D + V_aq / V_org)) * 100

Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Separation Factor (β): The ratio of the distribution coefficients of two different metals (in this

case, Co and Ni). It is a measure of the selectivity of the extractant. A high separation factor

indicates good separation.

β(Co/Ni) = D_Co / D_Ni

Part 5: Troubleshooting and Expert Insights
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Third Phase Formation: The appearance of a third, often viscous, layer between the aqueous

and organic phases can occur, especially at high metal loading. This can be mitigated by

adding or increasing the concentration of a phase modifier (e.g., TBP) or by reducing the

extractant concentration.

Slow Phase Disengagement/Emulsion: Emulsions can form, particularly if the solutions

contain fine solids or surfactants. Ensure the feed solution is well-clarified. Increasing the

temperature or adding a modifier can also improve phase separation time.

Incomplete Stripping: If cobalt is not fully recovered in the stripping stage, the acid

concentration of the stripping agent may be too low. Increase the molarity of the stripping

acid to more effectively shift the equilibrium towards the aqueous phase.

By carefully controlling the experimental parameters and following a systematic protocol,

alkylphosphonic acids can be effectively utilized to achieve a clean and efficient separation of

cobalt from nickel, enabling the recovery of high-purity cobalt for various critical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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